
2-(2-Cyanophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanophenyl)-2-methylpropansäure ist eine organische Verbindung, die sich durch das Vorhandensein einer Cyanogruppe (-CN) auszeichnet, die an einen Phenylring gebunden ist, der wiederum mit einem Methylpropansäureteil verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Cyanophenyl)-2-methylpropansäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Cyanoacetylierung von Aminen, bei der substituierte Aryl- oder Heterocyclenamine unter verschiedenen Reaktionsbedingungen mit Alkylcyanoacetaten reagieren . Zum Beispiel kann die direkte Behandlung von Aminen mit Methylcyanoacetat ohne Lösungsmittel bei Raumtemperatur die gewünschten Cyanoacetamidverbindungen liefern . Ein weiteres Verfahren beinhaltet das Rühren von Ethylcyanoacetat mit Aminen bei erhöhten Temperaturen, gefolgt von einer nächtlichen Rührung bei Raumtemperatur .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(2-Cyanophenyl)-2-methylpropansäure erfolgt typischerweise in großtechnischen Reaktionen unter optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Katalysatorsystemen kann die Effizienz des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Cyanophenyl)-2-methylpropansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Cyanogruppe kann oxidiert werden, um Carbonsäuren oder andere funktionelle Gruppen zu bilden.
Reduktion: Die Cyanogruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu primären Aminen reduziert werden.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen wie Nitrierung, Halogenierung und Sulfonierung unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Schwefelsäure oder Aluminiumchlorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Cyanogruppe zu Carbonsäuren führen, während die Reduktion primäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanophenyl)-2-methylpropansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Baustein für die Synthese verschiedener organischer Verbindungen und Heterocyclen.
Biologie: Es wird bei der Entwicklung biologisch aktiver Moleküle und Pharmazeutika eingesetzt.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Cyanophenyl)-2-methylpropansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. Die Cyanogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und deren Aktivität und Funktion beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wirkmechanismus
The mechanism of action of 2-(2-Cyanophenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Cyanophenyl)-N-phenylacetamid: Diese Verbindung teilt die Cyanogruppe und den Phenylring, unterscheidet sich aber im Acetamidteil.
2-Cyanophenylborsäure: Diese Verbindung enthält eine Borsäuregruppe anstelle des Methylpropansäureteils.
Einzigartigkeit
2-(2-Cyanophenyl)-2-methylpropansäure ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-(2-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XQRYSFCNMMHPOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


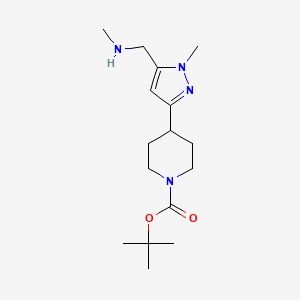
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
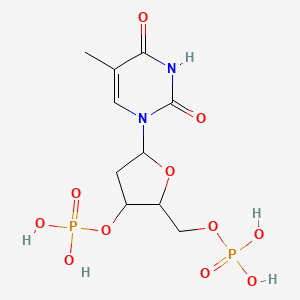
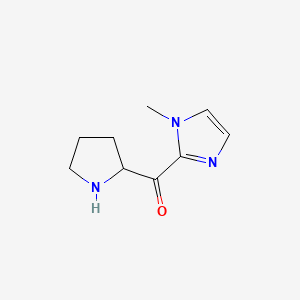
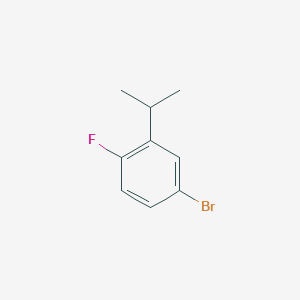

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
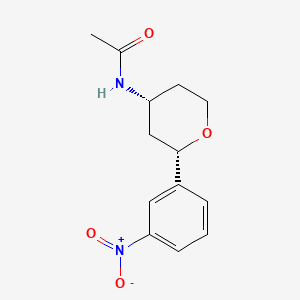
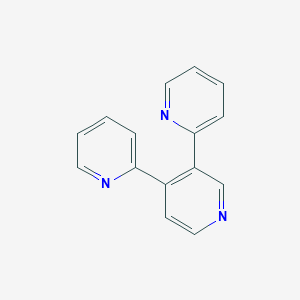
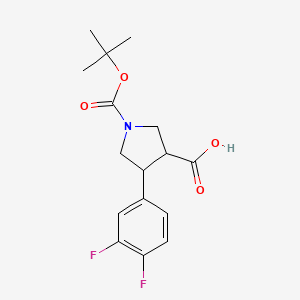

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
